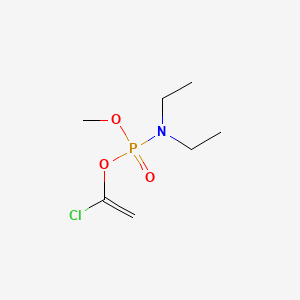
Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage and a 1-chloroethenyl methyl ester moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 1-chloroethenyl methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phosphoramidate derivatives.
Substitution: The 1-chloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidate derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in various biochemical pathways and can affect the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphoramidate
- Diethyl amidophosphonate
- Diethyl phosphoramidate
Uniqueness
Phosphoramidic acid, diethyl-, 1-chloroethenyl methyl ester is unique due to its 1-chloroethenyl methyl ester moiety, which imparts distinct chemical properties and reactivity compared to other phosphoramidate compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Properties
CAS No. |
64398-27-2 |
|---|---|
Molecular Formula |
C7H15ClNO3P |
Molecular Weight |
227.62 g/mol |
IUPAC Name |
N-[1-chloroethenoxy(methoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C7H15ClNO3P/c1-5-9(6-2)13(10,11-4)12-7(3)8/h3,5-6H2,1-2,4H3 |
InChI Key |
BXGZNMBJNNVYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(OC)OC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


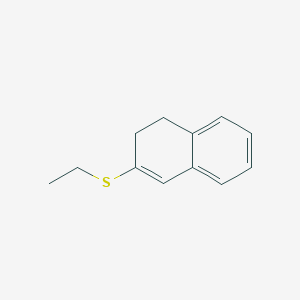
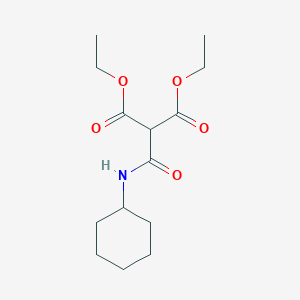
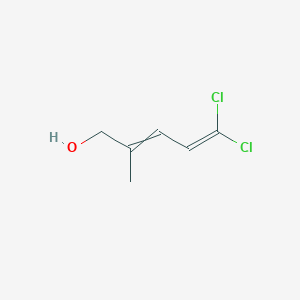


![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)

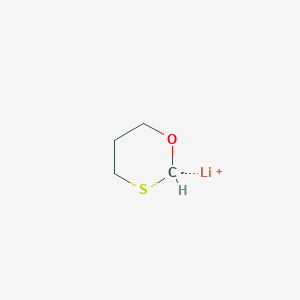
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
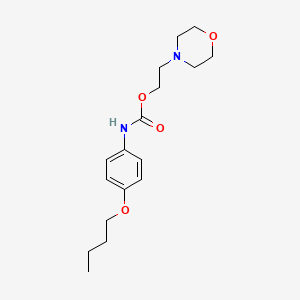
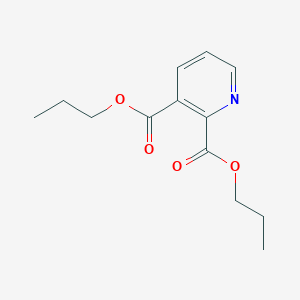
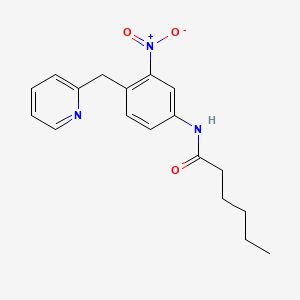
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
